

Techniques for Measuring HEI3090-Induced IL-18 Secretion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

HEI3090 is a novel small-molecule positive modulator of the purinergic P2X7 receptor (P2RX7), a key player in the innate immune response.[1][2] Activation of P2RX7 by agonists like extracellular ATP is potentiated by **HEI3090**, leading to the assembly and activation of the NLRP3 inflammasome.[1][3] This multi-protein complex facilitates the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-interleukin-18 (pro-IL-18) to produce mature, secreted IL-18.[1][4][5] IL-18 is a potent pro-inflammatory cytokine with significant implications in various physiological and pathological processes, including anti-tumor immunity and fibrosis. [1][2][3]

These application notes provide detailed protocols for researchers to reliably measure **HEI3090**-induced IL-18 secretion in vitro. The following sections describe the necessary cell culture techniques, inflammasome activation protocols, and quantitative measurement of secreted IL-18.

Signaling Pathway of HEI3090-Induced IL-18 Secretion

HEI3090 enhances the eATP-induced activation of the P2RX7 receptor.[1] This leads to downstream signaling events culminating in the activation of the NLRP3 inflammasome. The



core signaling cascade involves the recruitment of the adaptor protein ASC and pro-caspase-1, leading to the auto-catalytic activation of caspase-1. Activated caspase-1 then processes pro-IL-18, resulting in the secretion of its mature, biologically active form.[1][6]



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Caption: HEI3090-induced IL-18 secretion pathway.

Experimental Protocols

This section details the protocols for cell culture, **HEI3090** treatment, and subsequent measurement of IL-18.

Protocol 1: In Vitro Inflammasome Activation in Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol is adapted from established methods for studying inflammasome activation.[6][7]

- 1. Materials:
- · Bone marrow cells from mice
- DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
- L929-conditioned medium or M-CSF
- Lipopolysaccharide (LPS)



- HEI3090
- ATP
- NLRP3 inhibitor (e.g., MCC950) as a negative control
- Phosphate-buffered saline (PBS)
- 24-well cell culture plates
- 2. BMDM Differentiation:
- Harvest bone marrow cells from the femurs and tibias of mice.
- Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium (or an appropriate concentration of M-CSF) for 6-7 days to differentiate them into macrophages.
- On day 7, detach the differentiated BMDMs and seed them in a 24-well plate at a density of 0.5 x 10⁶ cells per well. Allow the cells to adhere overnight.
- 3. Inflammasome Priming and **HEI3090** Treatment:
- Priming (Signal 1): Prime the cells by adding LPS to a final concentration of 1 μg/mL.
 Incubate for 3-4 hours at 37°C.[6]
- HEI3090 Treatment: Pre-treat the cells with the desired concentrations of HEI3090 or vehicle control for 1 hour.
- Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (e.g., 3-5 mM) to the wells. Incubate for 45-60 minutes at 37°C.[6][8]
- 4. Supernatant Collection:
- Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
- Carefully collect the cell culture supernatants and store them at -80°C until analysis.



Protocol 2: IL-18 Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

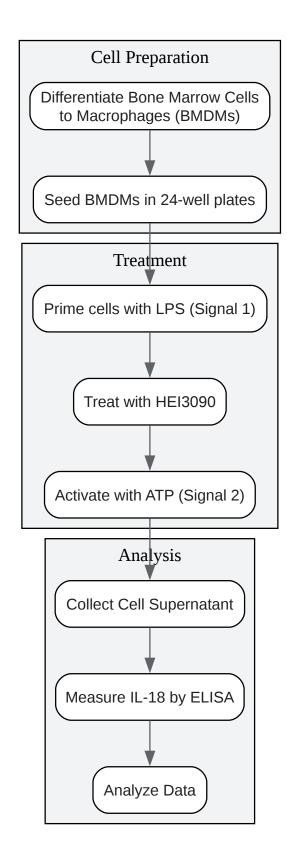
Commercially available ELISA kits are a reliable method for quantifying secreted IL-18.[9][10]

- 1. Materials:
- Mouse IL-18 ELISA Kit (e.g., from Abcam, R&D Systems, or Thermo Fisher Scientific)
- Cell culture supernatants (from Protocol 1)
- Microplate reader
- 2. ELISA Procedure:
- Follow the manufacturer's instructions provided with the specific ELISA kit.
- Briefly, this typically involves adding standards and samples to a pre-coated microplate, followed by the addition of detection antibodies and a substrate for color development.[9][10]
- Measure the absorbance at the recommended wavelength (usually 450 nm) using a microplate reader.
- Calculate the concentration of IL-18 in the samples by comparing their absorbance to the standard curve.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for measuring **HEI3090**-induced IL-18 secretion.





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Caption: Experimental workflow for measuring **HEI3090**-induced IL-18.



Data Presentation

The following tables provide a structured summary of expected quantitative data based on published literature.

Table 1: In Vitro HEI3090-Induced IL-18 Secretion in Murine Macrophages

Treatment Group	HEI3090 Concentration	ATP Concentration	IL-18 Secretion (pg/mL, Mean ± SEM)	Fold Change vs. Vehicle
Vehicle	-	5 mM	Baseline	1.0
HEI3090	250 nM	5 mM	Increased	>1.0
HEI3090 + MCC950	250 nM	5 mM	Baseline	~1.0

Note: The actual values for "Baseline" and "Increased" will vary depending on the specific experimental conditions and cell type. Published data shows that **HEI3090** can significantly increase IL-18 production.[1] The inclusion of an NLRP3 inhibitor like MCC950 is expected to abrogate the **HEI3090**-mediated increase in IL-18 secretion, confirming the pathway's dependence on the NLRP3 inflammasome.[1]

Table 2: Key Reagents and Recommended Concentrations



Reagent	Supplier (Example)	Stock Concentration	Working Concentration	Purpose
HEI3090	-	Varies	25-2500 nM	P2RX7 positive modulator
LPS	InvivoGen	1 mg/mL	1 μg/mL	Inflammasome priming (Signal 1)
АТР	Sigma-Aldrich	100 mM	3-5 mM	NLRP3 inflammasome activation (Signal 2)
MCC950	InvivoGen	10 mM	1 μΜ	NLRP3 inflammasome inhibitor
Mouse IL-18 ELISA Kit	Abcam (ab215539)	-	As per kit protocol	Quantification of secreted IL-18

Additional Assays to Confirm Inflammasome Activation

To further validate the mechanism of **HEI3090**-induced IL-18 secretion, additional assays can be performed.

Caspase-1 Activity Assay

The activation of caspase-1 is a critical step upstream of IL-18 cleavage. Caspase-1 activity can be measured using commercially available fluorometric or colorimetric assay kits.[11][12] These assays typically utilize a specific caspase-1 substrate that, when cleaved, produces a fluorescent or colorimetric signal.

Table 3: Caspase-1 Activity Assay Kits



Assay Kit	Detection Method	Key Feature	Supplier (Example)
Caspase-1 Assay Kit (Fluorometric)	Fluorometric	Detects cleavage of YVAD-AFC substrate	Abcam (ab39412)
Caspase-1 Assay Kit (Colorimetric)	Colorimetric	Detects cleavage of Ac-YVAD-pNA substrate	Boster Bio (EK1601)
Caspase-Glo® 1 Inflammasome Assay	Luminescence	Homogeneous, add- and-read format	Promega (TM456)

Western Blotting for Pro- and Cleaved IL-18/Caspase-1

Western blotting can be used to visualize the processing of pro-IL-18 and pro-caspase-1 into their mature, cleaved forms. This provides a qualitative confirmation of inflammasome activation. Antibodies specific to both the pro- and mature forms of these proteins are commercially available.[4][13]

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure **HEI3090**-induced IL-18 secretion. By employing these standardized methods, scientists can obtain reliable and reproducible data to further investigate the therapeutic potential of modulating the P2RX7-NLRP3-IL-18 axis in various disease models.

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- To cite this document: BenchChem. [Techniques for Measuring HEI3090-Induced IL-18 Secretion: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612586#techniques-for-measuring-hei3090-induced-il-18-secretion]

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